2-Ethyl-3,3-dimethylpentanoic acid

Catalog No.
S12798915
CAS No.
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-3,3-dimethylpentanoic acid

Product Name

2-Ethyl-3,3-dimethylpentanoic acid

IUPAC Name

2-ethyl-3,3-dimethylpentanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-5-7(8(10)11)9(3,4)6-2/h7H,5-6H2,1-4H3,(H,10,11)

InChI Key

BXLOJWIDHZWBOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C(C)(C)CC

2-Ethyl-3,3-dimethylpentanoic acid is an organic compound with the molecular formula C9H18O2C_9H_{18}O_2. It is classified as a carboxylic acid, characterized by the presence of a carboxyl group (-COOH) attached to a branched carbon chain. The compound features a unique structure that includes two ethyl and two methyl substituents, which contribute to its distinct physical and chemical properties. Its IUPAC name is 2-ethyl-3,3-dimethylpentanoic acid, and it has a molecular weight of approximately 158.24 g/mol .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide under specific conditions.
  • Reduction: Converting to alcohols or aldehydes using reducing agents such as lithium aluminum hydride.

These reactions are significant in synthetic organic chemistry, particularly in the formation of complex molecules .

The synthesis of 2-ethyl-3,3-dimethylpentanoic acid can be achieved through several methods:

  • Alkylation Reactions: Utilizing alkyl halides in the presence of strong bases to form branched carboxylic acids.
  • Oxidation of Alkenes: Starting from alkenes, oxidation reactions can introduce functional groups leading to the formation of carboxylic acids.
  • Hydrolysis of Esters: Hydrolyzing esters derived from simpler carboxylic acids and alcohols can yield 2-ethyl-3,3-dimethylpentanoic acid.

These methods emphasize the versatility in synthesizing this compound from various starting materials .

2-Ethyl-3,3-dimethylpentanoic acid finds applications in various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Plasticizers: Employed in the production of flexible plastics.
  • Flavoring Agents: Potentially used in food and cosmetic formulations due to its unique odor profile.

Its branched structure may enhance its utility in applications requiring specific physical properties .

Several compounds share structural similarities with 2-ethyl-3,3-dimethylpentanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Ethyl-3-methylpentanoic acidC8H16O2One less methyl group; simpler structure
2-Ethylhexanoic acidC8H16O2Longer carbon chain; widely used as an industrial solvent
3-Methyl-2-pentenoic acidC6H10O2Unsaturated; different reactivity profile

The uniqueness of 2-ethyl-3,3-dimethylpentanoic acid lies in its specific branching pattern and molecular weight, which influence its chemical behavior and potential applications compared to these similar compounds .

This comprehensive overview highlights the significance of 2-ethyl-3,3-dimethylpentanoic acid within organic chemistry and its potential applications across various industries. Further research could elucidate more about its biological activities and interactions.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-09

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